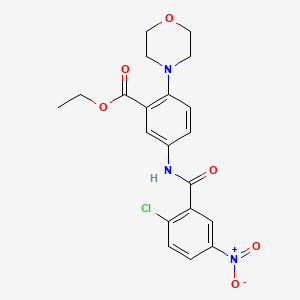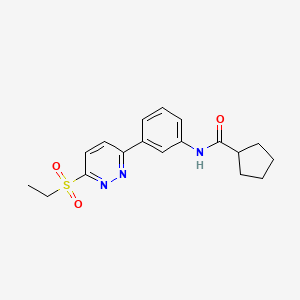
N-(4-Fluoro-2-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluoro-2-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a chemical compound with a complex structure. Let’s break it down:
N-(4-Fluoro-2-methylphenyl): This part of the compound contains a fluorine-substituted phenyl group.
3-(thiomorpholine-4-carbonyl): Here, we have a thiomorpholine ring (a sulfur-containing heterocycle) with a carbonyl group attached.
Quinolin-4-amine: The core structure is quinoline, which is a bicyclic aromatic system with a nitrogen atom.
準備方法
The synthetic routes for this compound can vary, but one common method involves the following steps:
- Synthesis of the Thiomorpholine Intermediate:
- Start with 4-methylmorpholine.
- React it with carbon disulfide to form the thiomorpholine-4-carbonyl intermediate.
- Quinoline Ring Formation:
- Condense the thiomorpholine-4-carbonyl intermediate with 4-fluoro-2-methylbenzaldehyde.
- Cyclize the resulting compound to form the quinoline ring.
- Amination:
- Introduce an amino group at the 4-position of the quinoline ring using appropriate reagents.
Industrial Production Methods: : While I don’t have specific industrial production details, manufacturers likely optimize the synthesis for scale, yield, and cost-effectiveness.
化学反応の分析
酸化: この化合物は酸化反応を起こし、フェニル基またはチオモルホリン部分が影響を受ける可能性があります。
還元: カルボニル基または他の官能基の還元が起こる可能性があります。
置換: フェニル環上の置換基は、置換反応によって置き換えられる可能性があります。
一般的な試薬と条件: : これらは特定の反応によって異なりますが、酸化剤(KMnO₄など)、還元剤(NaBH₄など)、求核剤(アミンなど)などの例があります。
主な生成物: : 上記の反応によって生じるN-(4-フルオロ-2-メチルフェニル)-3-(チオモルホリン-4-カルボニル)キノリン-4-アミンの誘導体が、主な生成物になります。
4. 科学研究への応用
この化合物は、様々な用途があります。
医学: 薬理活性を持つ可能性があり、創薬に関連しています。
ケミカルバイオロジー: 研究者は、生体分子との相互作用を研究しています。
産業: 他の化合物の前駆体として役立つ可能性があります。
科学的研究の応用
This compound has diverse applications:
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological molecules.
Industry: It could serve as a precursor for other compounds.
作用機序
正確なメカニズムはよくわかっていませんが、特定の分子標的(酵素、受容体など)に結合し、細胞経路を調節することが関係している可能性があります。
類似化合物との比較
残念ながら、類似化合物の直接的なリストはありませんが、研究者は、そのユニークな特性を理解するために、関連するキノリン誘導体と比較します。
特性
分子式 |
C21H20FN3OS |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
[4-(4-fluoro-2-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C21H20FN3OS/c1-14-12-15(22)6-7-18(14)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
InChIキー |
QLTSTARIBIISKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]propan-1-ol](/img/structure/B11279704.png)

![N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11279715.png)

![1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one](/img/structure/B11279723.png)
![N-(furan-2-ylmethyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11279725.png)
![Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11279739.png)
![N-(4-methylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide](/img/structure/B11279745.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide](/img/structure/B11279746.png)

![N-(5-chloro-2-methoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11279764.png)
![N-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11279766.png)
![N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11279768.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11279776.png)
